3-tert-butyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
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Description
The compound “3-tert-butyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical chemistry . The molecule also has a tert-butyl group and a methoxy group attached to the benzene ring, and a pyridinylmethyl group attached to the nitrogen of the sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, being planar, would form the core of the molecule. The tert-butyl, methoxy, and pyridinylmethyl groups would likely project out from this plane . The exact spatial arrangement would depend on the specific locations of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzene ring is generally stable but can undergo electrophilic aromatic substitution. The sulfonamide group could potentially engage in hydrogen bonding or act as a nucleophile or electrophile, depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar tert-butyl group could give the compound both polar and nonpolar characteristics .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-tert-butyl-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)15-10-14(7-8-16(15)22-4)23(20,21)19-12-13-6-5-9-18-11-13/h5-11,19H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCICDOOVMCMRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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